1,3,5-Triaza-7-phosphaadamantane

Catalog No.
S605812
CAS No.
53597-69-6
M.F
C6H12N3P
M. Wt
157.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triaza-7-phosphaadamantane

CAS Number

53597-69-6

Product Name

1,3,5-Triaza-7-phosphaadamantane

IUPAC Name

1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane

Molecular Formula

C6H12N3P

Molecular Weight

157.15 g/mol

InChI

InChI=1S/C6H12N3P/c1-7-2-9-3-8(1)5-10(4-7)6-9/h1-6H2

InChI Key

FXXRPTKTLVHPAR-UHFFFAOYSA-N

SMILES

C1N2CN3CN1CP(C2)C3

Synonyms

1,3,5-triaza-7-phosphaadamantane, PTA ligand

Canonical SMILES

C1N2CN3CN1CP(C2)C3

1,3,5-Triaza-7-phosphaadamantane, often referred to as PTA, is a unique chemical compound characterized by the formula C6H12N3PC_6H_{12}N_3P. It is derived from hexamethylenetetramine through the substitution of one nitrogen atom with a phosphorus atom. The compound is notable for its solubility in various solvents such as water, methanol, and dimethyl sulfoxide, while being insoluble in hydrocarbon solvents. Its structural configuration provides it with significant chemical stability and reactivity, making it an important ligand in coordination chemistry and catalysis .

While detailed safety data is not readily available, PTA should be handled with care following standard laboratory practices for organic compounds. It is advisable to consult the Safety Data Sheet (SDS) from suppliers before handling PTA.

Please note:

  • The mechanism of action section is not applicable to PTA as it primarily functions as a ligand and catalyst in chemical reactions, not in biological systems.
  • Case studies are not typically available for molecules like PTA, as they are used as reagents or catalysts in various research studies.

PTA exhibits versatile reactivity in various chemical transformations. It acts as a ligand for transition metals, forming stable complexes that can participate in catalytic reactions. For instance, PTA has been utilized in Baylis–Hillman reactions and as a catalyst in biphasic catalysis due to its ability to stabilize metal centers . The compound also demonstrates nucleophilic properties, allowing it to engage in substitution reactions with electrophiles such as azides and halides .

Recent studies have highlighted the biological significance of 1,3,5-triaza-7-phosphaadamantane and its derivatives. These compounds exhibit notable antimicrobial and antioxidant activities. For example, synthesized derivatives have shown strong activity against various bacterial strains, including Micrococcus luteus and Escherichia coli. The antioxidant capacity has been evaluated using assays like the DPPH radical scavenging test, demonstrating their potential as therapeutic agents .

The synthesis of 1,3,5-triaza-7-phosphaadamantane typically involves the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium chloride in the presence of sodium hydroxide and formaldehyde. This method yields PTA through a series of substitution reactions that effectively replace a nitrogen atom with phosphorus . Variations of this synthesis can include the alkylation of PTA to enhance its solubility and reactivity.

PTA has found applications across several fields:

  • Catalysis: It serves as a ligand in metal complexes for catalytic processes.
  • Medicinal Chemistry: Its derivatives are being explored for their antimicrobial and antioxidant properties.
  • Material Science: PTA complexes are studied for their photoluminescent properties and potential use in organic electronics .

Studies on the interaction of 1,3,5-triaza-7-phosphaadamantane with transition metals reveal its ability to form stable complexes. These interactions are characterized by techniques such as NMR spectroscopy and UV-visible absorption spectroscopy. The coordination behavior of PTA is influenced by its unique structure, which allows for various coordination modes (e.g., κ-P,N coordination) when interacting with different metal ions .

1,3,5-Triaza-7-phosphaadamantane shares similarities with several other compounds in terms of structure and reactivity. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
1,3-DiazaphosphorineContains two nitrogen atomsLess stable than PTA; used in similar applications but less versatile
1,3,5-TriazaphosphorineContains three nitrogen atomsExhibits different coordination chemistry; less soluble than PTA
1-Azabicyclo[3.3.1]nonaneContains one nitrogen atomMore rigid structure; limited applications compared to PTA

Uniqueness of 1,3,5-Triaza-7-phosphaadamantane:

  • High solubility in water compared to other phosphines.
  • Greater stability against oxidation.
  • Versatile ligand capabilities that enhance catalytic efficiency.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53597-69-6

Wikipedia

1,3,5-triaza-7-phosphatricyclo[3.3.1.1~3,7~]decane

Dates

Modify: 2023-08-15

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